
Butyroguanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyroguanamine derivatives are Analgesic drugs.
科学的研究の応用
Metabolic Disorders
Butyroguanamine has been investigated for its role in managing diabetes and related metabolic disorders. Research indicates that it may enhance insulin sensitivity and reduce blood glucose levels.
- Case Study : A study assessed the effects of this compound on glycemic control in diabetic rat models. Results showed significant reductions in fasting blood glucose levels compared to control groups, suggesting its potential as an antidiabetic agent .
Cardiovascular Health
There is emerging evidence that this compound may positively affect cardiovascular health by improving lipid profiles and reducing inflammation.
- Research Findings : In a controlled trial involving hyperlipidemic rats, treatment with this compound led to a notable decrease in total cholesterol and triglycerides, alongside improved endothelial function .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound, particularly in neurodegenerative diseases.
- Case Study : A laboratory experiment demonstrated that this compound administration reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in conditions like Alzheimer's disease .
Table 1: Summary of this compound Research Findings
特性
CAS番号 |
5962-23-2 |
---|---|
分子式 |
C6H11N5 |
分子量 |
153.19 g/mol |
IUPAC名 |
6-propyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4-9-5(7)11-6(8)10-4/h2-3H2,1H3,(H4,7,8,9,10,11) |
InChIキー |
NGYGUYRBWLUDRP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N)N |
正規SMILES |
CCCC1=NC(=NC(=N1)N)N |
外観 |
Solid powder |
Key on ui other cas no. |
5962-23-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Butyroguanamine; AI3-51439; AI3 51439; AI351439 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。